Ethyl (cyclopropylamino)(oxo)acetate
Description
Bonding Pattern Analysis
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXANNCPNMYMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl (cyclopropylamino)(oxo)acetate is a complex organic compound that belongs to the class of alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof
Mode of Action
It is known that alpha amino acids and their derivatives interact with various biological targets, leading to a range of potential effects.
Biological Activity
Ethyl (cyclopropylamino)(oxo)acetate, also known as 2-(Cyclopropylamino)-2-oxoacetic acid, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group attached to an amino functional group and an oxoacetic acid moiety. The unique structure of this compound contributes to its reactivity and potential biological applications.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. This inhibition can modulate several biochemical pathways, which may lead to therapeutic effects against various diseases.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, which may have implications in drug development targeting specific metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus .
- Cytotoxicity : Some derivatives of similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
- Pharmacological Properties : The compound may possess pharmacological properties that could be optimized for therapeutic use, particularly in targeting specific receptor subtypes .
Research Findings and Case Studies
- Synthesis and Characterization : this compound has been synthesized through various chemical reactions, including oxidation and substitution reactions. These synthetic routes are crucial for producing derivatives with enhanced biological activity.
- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, high concentrations of related compounds have shown significant inhibition of secretion in bacterial models, suggesting a potential role in treating bacterial infections .
- Comparative Studies : When compared to similar compounds like cyclopropylamine and cyclopropylglycine, this compound displays unique reactivity patterns that enhance its biological profile.
Data Tables
Scientific Research Applications
Pharmaceutical Applications
Ethyl (cyclopropylamino)(oxo)acetate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it a candidate for drug development, particularly in neurology and oncology.
-
Case Study: Antiviral Development
Research has shown that compounds similar to this compound exhibit antiviral properties against noroviruses. For instance, studies on dipeptidyl inhibitors demonstrated significant efficacy in reducing viral titers in murine models . -
Mechanism of Action
The compound interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, modulating their activity effectively.
Biological Research
In biological contexts, this compound is utilized to explore enzyme mechanisms and protein-ligand interactions. Its ability to act as a non-ionic organic buffering agent allows it to maintain pH stability in cell cultures .
- Application in Enzyme Studies
The compound has been employed in studies examining enzyme inhibition and activation processes, contributing to the understanding of various biochemical pathways.
Agricultural Chemistry
The compound also finds applications in agricultural chemistry for developing agrochemicals. Its unique structure allows for the design of more effective pesticides and herbicides that are safer for the environment.
Comparison with Similar Compounds
Ethyl Oxamate (CAS 617-36-7)
- Structure: Ethyl oxamate (C₄H₇NO₃) lacks the cyclopropyl group, instead featuring a primary amide (NH₂) directly bonded to the oxoacetate core.
- Reactivity : The absence of steric hindrance from the cyclopropyl group allows for faster nucleophilic substitution compared to the target compound. However, it is less lipophilic (logP ≈ -0.5 vs. ~1.2 for the cyclopropyl derivative) .
- Applications: Used as a precursor in peptide synthesis, whereas the cyclopropylamino variant is tailored for cyclopropane-containing drug candidates .
Ethyl (4-ethoxyphenyl)aminoacetate (CAS 13789-91-8)
- Structure: Substitutes the cyclopropylamino group with a 4-ethoxyphenylamino group.
- Electronic Effects : The electron-donating ethoxy group enhances resonance stabilization of the oxoacetate, reducing electrophilicity at the carbonyl carbon compared to the cyclopropyl derivative .
- Applications : Primarily used in dye intermediates, contrasting with the target compound’s role in bioactive molecule synthesis .
Ethyl 3-cyclopropyl-3-oxopropanoate
- Structure: Shares the cyclopropyl and oxoacetate groups but lacks the amino bridge.
- Reactivity: The ketone at the β-position facilitates Claisen condensation, whereas the amino group in the target compound enables Schiff base formation or coordination chemistry .
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (CAS 510763-27-6)
- Structure : Incorporates a thiadiazole heterocycle instead of cyclopropane.
- Properties : The sulfur-containing ring increases polarity (density ~1.475 g/cm³) and acidity (pKa ~5.58) compared to the cyclopropyl derivative (density ~1.2 g/cm³, pKa ~7.5) .
- Applications : Used in antiviral agents, highlighting the impact of heterocyclic substitution on bioactivity .
Physicochemical Properties
| Compound | Molecular Weight | Density (g/cm³) | pKa | LogP |
|---|---|---|---|---|
| Ethyl (cyclopropylamino)(oxo)acetate | ~215.2 | ~1.2 (predicted) | ~7.5 | ~1.2 |
| Ethyl Oxamate | 117.1 | 1.25 | 3.1 | -0.5 |
| Ethyl (4-ethoxyphenyl)aminoacetate | 237.2 | 1.18 | 6.8 | 2.0 |
| Ethyl 3-cyclopropyl-3-oxopropanoate | 156.2 | 1.10 | N/A | 1.5 |
| Ethyl thiadiazol-2-yl derivative | 243.3 | 1.475 | 5.58 | 1.8 |
Preparation Methods
Direct Amination of Ethyl Chlorooxoacetate with Cyclopropylamine
This is the most documented and straightforward method for synthesizing this compound.
Reaction Scheme:
Ethyl chlorooxoacetate + Cyclopropylamine → this compound + HCl-
- Solvent: Dichloromethane (DCM)
- Base: Pyridine (used to neutralize HCl formed)
- Temperature: Initially cooled to -20 °C, then gradually warmed to 0 °C and finally to 20 °C
- Reaction Time: Approximately 21 hours total (1 hour at 0 °C, 20 hours at 20 °C)
Procedure Summary:
Ethyl chlorooxoacetate is added dropwise to a precooled solution of cyclopropylamine and pyridine in dichloromethane. The mixture is stirred at low temperature to control the reaction rate and minimize side reactions, then allowed to warm to room temperature to complete the reaction. The product is then isolated by standard workup procedures.Yield: Approximately 61% reported in literature.
| Parameter | Details |
|---|---|
| Starting materials | Ethyl chlorooxoacetate, cyclopropylamine, pyridine |
| Solvent | Dichloromethane |
| Temperature profile | -20 °C to 0 °C to 20 °C |
| Reaction time | 21 hours |
| Yield | 61% |
Alternative Synthetic Routes and Modifications
Use of Coupling Agents:
Some advanced synthetic routes for related compounds employ coupling agents and bases to facilitate amide bond formation, potentially applicable to this compound synthesis.Purification Techniques:
Purification often involves extraction, washing with brine, drying over anhydrous agents, and distillation under reduced pressure to obtain high-purity product.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct amination with pyridine | Ethyl chlorooxoacetate, cyclopropylamine, pyridine | DCM solvent, -20 to 20 °C, 21 h | 61 | Simple, widely used, moderate yield |
| One-pot cyclization & esterification (related) | Diethyl adipate, sodium, ethyl chloroacetate, acid, ethanol | Toluene solvent, 70-115 °C, acid hydrolysis, esterification | High (not specified) | Efficient, environmentally friendly, fewer steps |
| Coupling agent mediated (patent) | Various amines and oxo derivatives | Organic solvents, bases, coupling agents | Not specified | Potential for high purity, scalable |
Research Findings and Considerations
The direct amination method is well-established and reproducible, suitable for laboratory-scale synthesis. It requires careful temperature control to avoid side reactions and optimize yield.
The one-pot synthesis approach, although described for related compounds, offers advantages in industrial scalability due to fewer purification steps and reduced waste generation.
Patented processes emphasize the use of various solvents and bases to improve reaction efficiency and product purity, indicating ongoing optimization in synthetic methodologies.
Safety precautions must be observed due to the reactivity of starting materials (e.g., ethyl chlorooxoacetate) and the handling of pyridine and organic solvents.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | 75–85% yield |
| Base | K₂CO₃ | >80% purity |
| Temperature | 0–5°C (slow addition) | Reduces byproducts |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- X-ray Crystallography : Reveals non-planar geometry with dihedral angles between cyclopropane and ester groups, critical for understanding reactivity .
- HRMS : Molecular ion peak at m/z 185.08 (C₇H₁₁NO₃⁺) validates molecular weight .
How can computational modeling resolve contradictions in the compound’s reactivity under varying pH and UV exposure?
Advanced Research Focus
Contradictory data on hydrolysis rates (basic vs. acidic conditions) and UV stability can be addressed via:
- DFT Calculations : Predict electron density distribution; the cyclopropane ring’s strain increases susceptibility to nucleophilic attack at low pH .
- MD Simulations : Model solvation effects to explain accelerated hydrolysis in basic media (OH⁻ nucleophilicity) .
- UV-Vis Spectroscopy : Correlate π→π* transitions (λmax ~260 nm) with photodegradation pathways observed experimentally .
Q. Table 2: Stability Under Environmental Factors
| Condition | Observation | Mechanistic Insight |
|---|---|---|
| pH > 10 | Rapid ester hydrolysis | Base-catalyzed nucleophilic acyl substitution |
| UV light (254 nm) | Degradation to cyclopropane byproducts | Radical formation via C=O bond cleavage |
What strategies are effective for analyzing biological activity given structural similarities to bioactive thiadiazole derivatives?
Q. Advanced Research Focus
- Targeted Assays : Test inhibition of enzymes (e.g., acetylcholinesterase) due to structural motifs shared with thiadiazole-based inhibitors .
- Docking Studies : Use AutoDock Vina to predict binding affinity to bacterial DNA gyrase (homology to triazole derivatives in ).
- Metabolic Profiling : LC-MS/MS tracks metabolites in hepatocyte models, identifying stable intermediates for therapeutic potential .
How can crystallographic data inform the design of derivatives with enhanced physicochemical properties?
Q. Advanced Research Focus
- Crystal Packing Analysis : Centrosymmetric dimers via C–H···O interactions () suggest strategies to modify solubility by disrupting H-bonding networks.
- Steric Effects : Substituents on the cyclopropane ring (e.g., methyl groups) reduce ring strain, improving thermal stability (DSC/TGA data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
